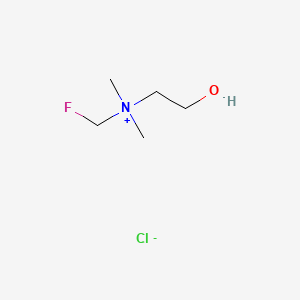
フルオロコリン
説明
Fluorocholine, also known as Fluorocholine, is a useful research compound. Its molecular formula is C5H13ClFNO and its molecular weight is 157.61 g/mol. The purity is usually 95%.
The exact mass of the compound Fluorocholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 720948. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fluorocholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorocholine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
骨格筋萎縮の診断
フルオロコリン、特に18F-フルオロコリン (18F-FCH)は、骨格筋萎縮の診断ツールとして研究されてきました。 これは、サルコペニアなどの状態の診断に不可欠な、筋肉中のコリンレベルの変化を追跡するためにPET/CTイメージングで使用されます .
前立腺癌の検出
18F-フルオロコリン: は、陽電子放出断層撮影(PET)で転移性前立腺癌を検出するために使用されます。 これは、癌細胞で一般的に高いコリン取り込みを標的とすることで、癌組織の特定に役立ちます .
脳腫瘍と肝細胞癌のイメージング
前立腺癌に加えて、18F-フルオロコリンPETイメージングは、脳腫瘍と肝細胞癌の再発検出にも適用され、これらの状態をモニタリングするための非侵襲的な方法を提供します .
臨床使用のための自動化された製造
18F-フルオロコリンの製造は、cGMP条件下で高収率、完全自動化された製造のために最適化されています。 この進歩は、臨床応用において重要であり、この診断薬の安定した信頼性の高い供給を保証します .
前立腺癌の生化学的再発における比較研究
18F-フルオロコリン: は、前立腺癌の生化学的再発(BCR)の患者において、18F-PSMAなどの他のPETイメージング剤と比較されてきました。 このような研究は、癌検出とモニタリングの精度を向上させるために不可欠です .
筋骨格疾患の研究
フルオロコリンPETイメージングは、筋骨格疾患の診断と管理に関する進行中の研究の一部です。 これは、疾患メカニズムの理解と新しい治療法の開発に貢献しています .
将来の方向性
Emerging PET imaging techniques, such as 18F-Fluorocholine, have the potential to reinvent parathyroid imaging . PET/MRI may be particularly well suited to parathyroid imaging, where available, because of the ability to perform dynamic contrast-enhanced imaging and co-registered 18F-Fluorocholine PET imaging simultaneously with low radiation dose to the thyroid .
作用機序
Target of Action
Fluorocholine (FCH) is a radiopharmaceutical that is primarily used in PET scans of the prostate . The primary targets of FCH are prostate cancer cells . The compound binds to these cells, allowing for their visualization during PET scans .
Mode of Action
The mode of action of FCH involves its uptake and metabolism by tumor cells . The backbones of cell membranes are made of phospholipid bilayers, of which the major component is phosphatidylcholine . The cell membranes are duplicated at the same rate as the rate of cell duplication . This allows FCH to be incorporated into the cell membrane, making it possible to visualize the cells during a PET scan .
Biochemical Pathways
It is known that fch mimics choline uptake and metabolism by tumor cells . This suggests that FCH may affect the same biochemical pathways as choline, including those involved in cell membrane synthesis and signal transduction .
Pharmacokinetics
FCH exhibits rapid pharmacokinetics in both mice and humans . The biodistribution of FCH is nearly static after 10 minutes, indicating rapid clearance from the circulation . The dose-critical organ is the kidney, which receives the highest radiation dose . The effective dose equivalent (whole body) from administration of FCH is approximately 0.01 Sv for both females and males .
Result of Action
The primary result of FCH action is the visualization of prostate cancer cells during PET scans . This allows for the detection of prostate cancer with a high degree of accuracy . The pooled sensitivities of FCH were found to be 0.93, indicating a high ability to correctly identify positive cases .
Action Environment
The action of FCH can be influenced by various environmental factors. For example, the detection rates of FCH were found to vary depending on the level of prostate-specific antigen (PSA), a marker of prostate cancer . The detection rates were 35% for a PSA level less than 0.5 ng/ml, and up to 94% for a PSA level more than 2.0 ng/ml . This suggests that the efficacy of FCH may be influenced by the biochemical environment within the body.
生化学分析
Biochemical Properties
Fluorocholine plays a crucial role in biochemical reactions, particularly in the synthesis of phospholipids in cell membranes. It is phosphorylated by choline kinase to form fluorocholine phosphate, which is then incorporated into phosphatidylcholine, a major component of cell membranes . Fluorocholine interacts with various enzymes, proteins, and biomolecules, including choline kinase, phosphatidylcholine synthase, and phospholipase D. These interactions are essential for maintaining cell membrane integrity and function .
Cellular Effects
Fluorocholine significantly impacts various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, fluorocholine uptake is elevated due to increased choline kinase activity, leading to enhanced phosphatidylcholine synthesis and cell membrane proliferation . This increased uptake is associated with aggressive tumor phenotypes and can be used to monitor tumor growth and response to therapy .
Molecular Mechanism
At the molecular level, fluorocholine exerts its effects through several mechanisms. It is transported into cells via organic cation transporters and is subsequently phosphorylated by choline kinase . The phosphorylated form, fluorocholine phosphate, is incorporated into phosphatidylcholine, contributing to cell membrane synthesis and repair . Fluorocholine also influences gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluorocholine change over time. It is rapidly cleared from the circulation, with its biodistribution becoming nearly static after 10 minutes . Fluorocholine is stable over several hours, making it suitable for imaging studies. Long-term effects on cellular function include sustained alterations in cell membrane synthesis and potential changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of fluorocholine vary with different dosages in animal models. At low doses, fluorocholine is effectively taken up by tumor cells, allowing for clear imaging of tumors . At high doses, there may be toxic or adverse effects, including potential damage to the liver and kidneys due to high tracer uptake in these organs . Threshold effects observed in studies indicate that optimal dosing is crucial for accurate imaging and minimizing toxicity .
Metabolic Pathways
Fluorocholine is involved in several metabolic pathways, primarily related to phospholipid synthesis. It is phosphorylated by choline kinase to form fluorocholine phosphate, which is then incorporated into phosphatidylcholine . This pathway is crucial for maintaining cell membrane integrity and function. Fluorocholine also interacts with enzymes such as phosphatidylcholine synthase and phospholipase D, which play roles in phospholipid metabolism .
Transport and Distribution
Fluorocholine is transported and distributed within cells and tissues via organic cation transporters, including OCT2 . It is rapidly taken up by cells and incorporated into cell membranes. The distribution of fluorocholine is influenced by its interaction with transporters and binding proteins, which affect its localization and accumulation in tissues . High uptake in liver, kidney, and spleen tissues may present limitations due to relatively high radiation doses .
Subcellular Localization
The subcellular localization of fluorocholine is primarily within the cell membrane, where it is incorporated into phosphatidylcholine . This localization is essential for its role in maintaining cell membrane integrity and function. Fluorocholine may also be found in other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where phospholipid synthesis occurs . Targeting signals and post-translational modifications may direct fluorocholine to specific compartments or organelles, influencing its activity and function .
特性
IUPAC Name |
fluoromethyl-(2-hydroxyethyl)-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13FNO.ClH/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEHIIJVWXGJAB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CF.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459424-38-5 | |
| Record name | Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459424-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459424385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorocholine chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


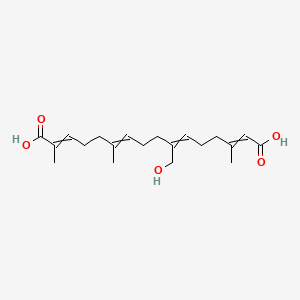


![[(8R,9R,10S,12S)-4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1215678.png)
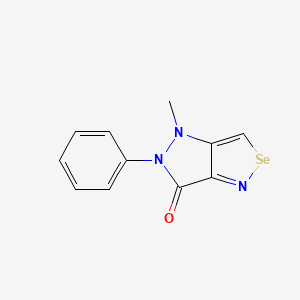
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine](/img/structure/B1215682.png)
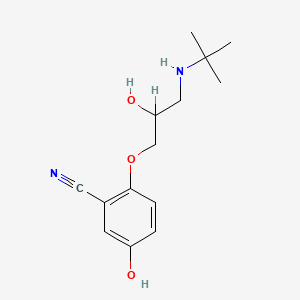

![7H-Pyrido[4,3-c]carbazole](/img/structure/B1215685.png)
![10-[3-Butyl-2-(4-carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B1215686.png)
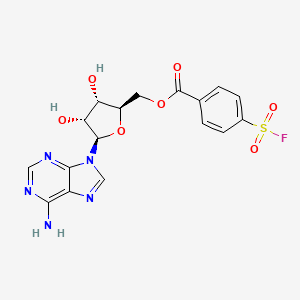
![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1215691.png)


